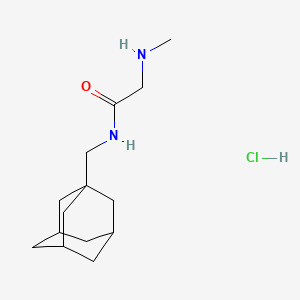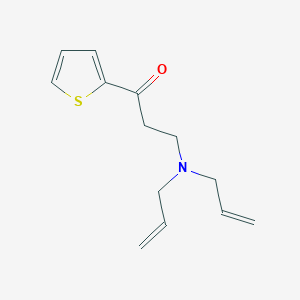![molecular formula C18H12Cl2O2S B4921120 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative and belongs to the family of arylsulfonates. DIDS has been extensively studied for its ability to inhibit anion transport, and has been used in various applications such as electrophysiology, cell biology, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl involves the inhibition of anion transport across cell membranes. 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. This inhibition leads to an increase in intracellular chloride concentration and a decrease in extracellular chloride concentration. This change in chloride concentration can have various effects on cellular function depending on the cell type and the specific chloride channel being inhibited.
Biochemical and Physiological Effects:
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been shown to have various biochemical and physiological effects depending on the cell type and the specific chloride channel being inhibited. Inhibition of chloride channels by 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been shown to affect muscle contraction, nerve function, and fluid secretion. 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has also been shown to inhibit the activity of other anion transporters such as the bicarbonate transporter, which can affect acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has several advantages and limitations for lab experiments. One advantage is its ability to inhibit anion transport, which can be useful for studying the role of anion transport in various physiological processes. Another advantage is its availability and relatively low cost compared to other inhibitors. However, 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has several limitations, including its non-specificity for different chloride channels and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl. One direction is the development of more specific inhibitors for different chloride channels. Another direction is the study of the role of chloride channels in various disease states such as cystic fibrosis and epilepsy. Additionally, the use of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl in combination with other inhibitors or drugs could provide insights into the complex interactions between different ion transporters and their role in cellular function.
Métodos De Síntesis
The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with biphenyl in the presence of a base such as potassium carbonate. This reaction yields 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl chloride, which is then treated with ammonia to produce the final product, 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl.
Aplicaciones Científicas De Investigación
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been widely used in scientific research due to its ability to inhibit anion transport. It has been used in various applications such as electrophysiology, cell biology, and pharmacology. 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. This inhibition has been used to study the role of chloride channels in various physiological processes such as muscle contraction, nerve function, and fluid secretion.
Propiedades
IUPAC Name |
1,2-dichloro-4-(2-phenylphenyl)sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O2S/c19-16-11-10-14(12-17(16)20)23(21,22)18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAVKLAYRXBJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)

![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
![methyl 2-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4921156.png)